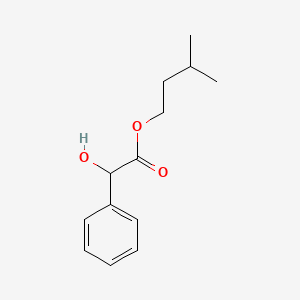

Isoamyl mandelate

Description

Significance of Ester Compounds in Advanced Chemical Syntheses

Esters are a crucial class of organic compounds, defined by a structure where a hydroxyl group is replaced by an alkoxy group, that hold a significant position in both natural and synthetic chemistry. researchgate.net Their importance in advanced chemical syntheses stems from their versatility as key intermediates, enabling the creation of complex organic molecules. drugfuture.com This adaptability makes them foundational in numerous synthetic pathways. drugfuture.comnih.gov In industrial applications, esters are vital for manufacturing a wide range of products, including polymers, solvents, plasticizers, and resins. drugfuture.comnih.gov

Many esters are naturally present in essential oils, fats, and waxes, where they are often responsible for the characteristic flavors and fragrances of fruits and flowers. drugfuture.comnih.gov This natural occurrence has led to their extensive use in the fragrance and flavor industries. nih.gov Furthermore, esters are fundamental in biological systems; they are integral to the structure of lipids and play roles in metabolism and as cellular signaling molecules. researchgate.netdrugfuture.com The ester bond is also a key feature in many polymers and forms the backbone of essential biological molecules like DNA (via phosphate (B84403) esters). nih.gov The esterification reaction, typically the reaction of a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, providing access to a vast array of compounds used in pharmaceuticals, fragrances, and plastics. nih.gov

Central Role of Mandelic Acid Derivatives in Contemporary Organic and Pharmaceutical Chemistry

Mandelic acid and its derivatives are a class of chiral α-hydroxy carboxylic acids that have garnered significant attention in modern organic and pharmaceutical chemistry. merckmillipore.comcapes.gov.br Their primary importance lies in their role as versatile chiral building blocks, or synthons, for the synthesis of a wide range of chiral drugs. mdpi.com The ability to resolve racemic mandelic acid into its (R) and (S) enantiomers is critical, as these optically active forms are used as resolving agents themselves and as precursors for stereochemically pure pharmaceuticals. sbq.org.brgoogle.com

Derivatives of mandelic acid are key intermediates in the synthesis of numerous therapeutic agents, including antibiotics (such as cefamandole), antitumor agents, and antiobesity drugs. capes.gov.br For example, (R)-mandelic acid derivatives are used to prepare antithrombotic agents like clopidogrel (B1663587) and CNS-stimulants like pemoline, while (S)-mandelic acid is a precursor for certain non-steroidal anti-inflammatory drugs. sbq.org.br Beyond pharmaceuticals, these compounds are utilized in the cosmetics industry, particularly in skincare products, leveraging their skin renewal and antimicrobial properties. merckmillipore.com The ongoing research into the synthesis and application of mandelic acid derivatives continues to expand their utility, making them valuable compounds in the development of new drugs and complex organic molecules. merckmillipore.comcapes.gov.br

Overview of Current Research Directions Pertaining to Isoamyl Mandelate (B1228975)

Isoamyl mandelate, also known as isopentyl mandelate, is the ester formed from mandelic acid and isoamyl alcohol. drugfuture.com Its chemical structure includes a bulky isoamyl ester group, which increases the molecule's hydrophobicity and renders it more lipophilic compared to smaller alkyl esters like ethyl or isopropyl mandelate. This property makes it suitable for investigation in non-polar applications, potentially as a flavor compound or a specialized solvent. The traditional synthesis method involves the direct esterification of DL-mandelic acid with an excess of isoamyl alcohol, typically using a strong acid catalyst like concentrated sulfuric acid. drugfuture.com

Current research into mandelate esters, including this compound, is increasingly focused on biocatalysis and chemoenzymatic processes to achieve higher stereoselectivity and more environmentally benign synthesis routes. sbq.org.brresearchgate.net Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Candida rugosa, are frequently studied for their ability to catalyze the esterification or transesterification of mandelic acid and its derivatives. researchgate.netmdpi.comresearchgate.net A key area of investigation is the enzymatic kinetic resolution (EKR) of racemic mandelic acid esters. sbq.org.br This technique allows for the separation of enantiomers, which is crucial for pharmaceutical applications where a specific stereoisomer is required. sbq.org.brtandfonline.com

Research efforts are also directed at optimizing reaction conditions to improve yield and efficiency. This includes the use of solvent-free systems, which minimize waste, and the application of microwave irradiation to accelerate the reaction rate. mdpi.comresearchgate.net For instance, studies on the lipase-catalyzed synthesis of other isoamyl esters, such as isoamyl myristate and isoamyl acetate (B1210297), have demonstrated high conversion rates under optimized, solvent-free, microwave-assisted conditions. capes.gov.brresearchgate.net These methodologies are highly relevant and adaptable for the synthesis of this compound. The development of immobilized enzyme systems is another significant research direction, aiming to enhance enzyme stability and reusability, making the industrial-scale production of chiral esters like this compound more feasible and cost-effective. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXUARABJGCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871915 | |

| Record name | 3-Methylbutyl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5421-04-5, 95360-05-7 | |

| Record name | Benzeneacetic acid, α-hydroxy-, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5421-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid isoamyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Mandelic acid isoamyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCC49E3509 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isoamyl Mandelate and Analogous Esters

Classical Esterification Strategies

The most conventional method for producing esters like isoamyl mandelate (B1228975) is through direct esterification, often the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Kinetic Studies and Process Efficiency EnhancementThe rate of acid-catalyzed esterification is influenced by several factors, including the concentration of reactants, temperature, and the amount of catalyst.sparkl.meKinetic studies on the hydrogenolysis of mandelic acid derivatives show that increasing the concentration of the ester substrate initially increases the reaction rate until it reaches a plateau.unive.itThe reaction is also significantly influenced by the concentration of the acid cocatalyst.unive.itFor instance, in related studies, the rate of reaction was observed to double for every 10°C increase in temperature, indicating that the process is controlled by surface reaction kinetics rather than diffusion limitations.mdpi.comTo enhance process efficiency and drive the reaction toward the product side, it is common to use an excess of one reactant (typically the less expensive one, isoamyl alcohol) or to remove the water formed during the reaction using methods like azeotropic distillation or molecular sieves.scribd.comjmb.or.kr

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has introduced various metal catalysts to facilitate esterification under milder conditions and with higher efficiency compared to classical methods.

Nickel(II)-Catalyzed Esterification of Mandelic AcidsA notable advancement is the use of Nickel(II) catalysts for the esterification of mandelic acids with a range of alcohols.researchgate.netThis method has proven effective for synthesizing mandelate esters with yields reaching up to 95% under mild reaction conditions.researchgate.netresearchgate.netThe transformation is typically conducted using a nickel(II) salt as the catalyst. This approach is significant as it provides a simple and effective route to mandelates, which are valuable in organic synthesis and drug discovery.researchgate.netThe utility of this method has been demonstrated in the gram-scale synthesis of related drugs like cyclandelate (B1669388).researchgate.netresearchgate.net

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol (B129727) | Methyl mandelate | 91 |

| Ethanol (B145695) | Ethyl mandelate | 92 |

| Propan-1-ol | Propyl mandelate | 89 |

| Butan-1-ol | Butyl mandelate | 85 |

| 3,3,5-Trimethylcyclohexan-1-ol | Cyclandelate | 95 |

Biocatalytic Approaches via Enzymatic Esterification

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis, often operating under mild conditions and with high enantioselectivity.

The biocatalytic synthesis of isoamyl mandelate can be achieved using lipases, which are enzymes that catalyze the hydrolysis of fats (lipids) but can be used in reverse for esterification in non-aqueous media. bibliotekanauki.pl Lipases such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), Lipozyme RM IM, and Lipozyme TL IM are frequently evaluated for the synthesis of flavor esters like isoamyl myristate and isoamyl acetate (B1210297). capes.gov.brresearchgate.net In these syntheses, Novozym 435 is often found to be the most active catalyst. capes.gov.brresearchgate.net

The synthesis of various isoamyl fatty acid esters has been demonstrated using a cutinase from Rhodococcus bacteria, showing that the enzyme's efficiency can depend on the chain length of the acid substrate. jmb.or.kr For the synthesis of isoamyl acetate, a related flavor ester, studies have optimized conditions such as temperature (50°C), reactant molar ratio, and enzyme amount to achieve yields as high as 95%. bibliotekanauki.pl The reaction mechanism for lipase-catalyzed esterification can follow a Ping-Pong Bi-Bi model, which may sometimes include inhibition by one of the substrates, such as the alcohol. capes.gov.brpan.pl For instance, in the transesterification of mandelic acid, substrate inhibition was observed above a certain concentration threshold. pan.pl

| Ester Product | Enzyme | Acid Substrate | Yield/Conversion | Reference |

|---|---|---|---|---|

| Isoamyl acetate | Thermomyces lanuginosus lipase (TLL-PCMCs) | Acetic acid (via vinyl acetate) | 95% | bibliotekanauki.pl |

| Isoamyl butyrate | Rhodococcus cutinase (immRcut) | Butyric acid | ~85% (300 mM) | jmb.or.kr |

| Isoamyl myristate | Novozym 435 | Myristic acid | 96% | capes.gov.br |

| Fatty acid isoamyl esters | Thermomyces lanuginosus lipase (Eversa) | Soybean oil deodorizer distillate | ~70% | mdpi.com |

Selection and Characterization of Enzymes for Ester Synthesis

The success of enzymatic esterification is highly dependent on the choice of the biocatalyst. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous media, their broad substrate specificity, and the absence of a need for cofactors. mdpi.comresearchgate.netrsc.org

Among the various lipases, those from microbial sources such as Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia are frequently employed. scirp.org Candida antarctica lipase B (CALB), often used in an immobilized form as Novozym 435, is particularly noted for its high catalytic activity and stability in the synthesis of a wide range of esters. nih.gov For instance, in the synthesis of isoamyl acetate, CALB has demonstrated superior and stable catalytic performance, leading to high conversion rates. usm.my Similarly, in the production of isoamyl myristate, Novozym 435 was identified as the most active among several commercial lipases. capes.gov.br

The characterization of selected enzymes is crucial for optimizing the synthesis process. Key parameters include the enzyme's activity under different conditions of temperature, pH, and in the presence of various solvents. For example, the screening of several lipases for the synthesis of kojic acid esters revealed that the lipase from Pseudomonas cepacia exhibited the highest specific activity. scirp.org The characterization also extends to substrate specificity. A study on CALB showed that it had high activity for the esterification of various short-chain carboxylic acids with several alcohols, including isoamyl alcohol (referred to as isopentyl alcohol). nih.gov The table below summarizes the performance of different lipases in the synthesis of various esters.

Table 1: Performance of Various Lipases in Ester Synthesis

| Enzyme Source | Substrates | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Isoamyl alcohol and Myristic acid | Isoamyl myristate | 96% conversion | capes.gov.br |

| Thermomyces lanuginosus Lipase (TLL-PCMCs) | Isoamyl alcohol and Vinyl acetate | Isoamyl acetate | 95% yield | bibliotekanauki.pl |

| Pseudomonas cepacia Lipase | Oleic acid and Kojic acid | Kojic monooleate | High specific activity | scirp.org |

| Rhizomucor miehei Lipase (Lipozyme RM IM) | Isoamyl alcohol and Myristic acid | Isoamyl myristate | Lower activity than Novozym 435 | capes.gov.br |

Enzymatic Reaction Kinetics: The Ping-Pong Bi-Bi Mechanism and Substrate Inhibition

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. This model involves the formation of a covalent acyl-enzyme intermediate. The reaction proceeds in two main steps: first, the acid binds to the enzyme, and a molecule of water is released, forming the acyl-enzyme complex. Second, the alcohol reacts with this complex to form the ester and regenerate the free enzyme. capes.gov.br

A study on the transesterification of (S)-mandelic acid with vinyl acetate catalyzed by Burkholderia cepacia lipase found that a modified Ping-Pong Bi-Bi model that includes substrate inhibition was necessary to accurately describe the reaction kinetics. The inhibition effect was observed above a certain threshold concentration of the mandelic acid. nih.gov The kinetic parameters for the synthesis of isoamyl myristate under microwave irradiation, which followed a Ping-Pong Bi-Bi mechanism with alcohol inhibition, were evaluated using non-linear regression analysis. capes.gov.br

Advanced Biocatalytic System Design

To enhance the efficiency, stability, and reusability of enzymes in ester synthesis, various advanced biocatalytic system designs have been developed.

Immobilization Techniques for Enzyme Stabilization and Reusability

Enzyme immobilization is a key strategy to improve the operational stability of biocatalysts and facilitate their separation from the reaction mixture, allowing for reuse. Current time information in Pacific/Auckland. Common immobilization methods include adsorption, covalent binding, and entrapment. mdpi.com Adsorption onto a support material is a simple and cost-effective technique. For example, lipases have been successfully immobilized on materials like chitosan (B1678972) and activated carbon. nih.govmdpi.com

Immobilization can also influence the enzyme's catalytic properties, including its enantioselectivity. The immobilization of Candida rugosa lipase using different methods (interfacial adsorption, ionic adsorption, and covalent binding) resulted in dramatic differences in activity and enantioselectivity for the hydrolysis of mandelate esters. researchgate.net The use of protein-coated microcrystals (PCMCs) is another immobilization technique that has been shown to be effective. In the synthesis of isoamyl acetate, TLL-PCMCs demonstrated high yield and stability. bibliotekanauki.pl

Table 2: Comparison of Immobilization Techniques and Their Impact

| Enzyme | Immobilization Support/Method | Application | Key Finding | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase | Hydrophobic, PEI-coated, Glutaraldehyde supports | Hydrolysis of methyl mandelate | Immobilization method dramatically altered enantioselectivity. | researchgate.net |

| Thermomyces lanuginosus Lipase | Protein-Coated Microcrystals (PCMCs) | Synthesis of isoamyl acetate | Achieved 95% yield under optimized conditions. | bibliotekanauki.pl |

| Lipase | Chitosan | Hydrolysis and esterification | Feasible low-cost method for loading enzyme onto a support. | mdpi.com |

Solvent-Free Systems in Enzymatic Esterification

Performing enzymatic reactions in solvent-free systems offers several advantages, including reduced environmental impact, lower costs, and simplified downstream processing. usm.myCurrent time information in Pacific/Auckland. In such systems, the substrates themselves act as the reaction medium. This approach has been successfully applied to the synthesis of various esters, including isoamyl acetate and isoamyl myristate. usm.mycapes.gov.brresearchgate.net

In a solvent-free synthesis of isoamyl acetate using immobilized Candida antarctica lipase, the system facilitated easier downstream processing due to the fewer components in the final mixture. usm.my Another study on the solvent-free synthesis of fatty acid isoamyl esters from soybean oil deodorizer distillate highlighted the renewable and eco-friendly nature of the process. mdpi.com The optimization of a solvent-free esterification in a eutectic substrate mixture of (-)-menthol and lauric acid demonstrated that high concentrations of the ester product could be achieved without the need for an additional organic solvent. nih.gov

Microwave-Assisted Enzymatic Synthesis: Energy Transfer and Mechanistic Conservation

Microwave irradiation has emerged as an effective technology to intensify enzymatic reactions. rsc.org Microwaves can lead to rapid and uniform heating, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.comsciepub.com This enhancement is attributed to the direct interaction of microwaves with polar molecules, leading to increased molecular motion and collision frequency between the enzyme and substrates. researchgate.net

Studies have shown that microwave assistance can enhance the synthesis of various esters without altering the fundamental reaction mechanism. For the synthesis of isoamyl myristate, microwave irradiation led to a 96% conversion in just one hour, and the reaction kinetics were still well-described by the Ping-Pong Bi-Bi mechanism. capes.gov.brresearchgate.net Similarly, in the resolution of (±)-methyl mandelate, microwave heating increased the conversion by 30% after 4 hours compared to conventional heating. researchgate.net It is crucial to control the temperature during microwave-assisted synthesis, as excessive heat can lead to enzyme denaturation. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Ester | Enzyme | Heating Method | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Isoamyl myristate | Novozym 435 | Microwave | 1 hour | 96% | capes.gov.br |

| (±)-Methyl mandelate | Novozym 435 | Microwave | 4 hours | 30% increase vs. conventional | researchgate.net |

| Isoamyl butyrate | Not specified | Microwave | 120 minutes | ~95% | mdpi.com |

Enantioselective Synthesis and Resolution

Mandelic acid and its esters possess a chiral center, making the production of enantiomerically pure forms highly valuable, particularly for the pharmaceutical industry. nih.govresearchgate.net Lipases are widely used for the kinetic resolution of racemic mandelates, a process that relies on the enzyme's ability to selectively catalyze the reaction of one enantiomer over the other. researchgate.net

This enantioselectivity can be achieved through several strategies, including enantioselective hydrolysis of a racemic ester, enantioselective esterification of a racemic acid, or transesterification. researchgate.net For example, the lipase-catalyzed acylation of methyl mandelate with vinyl acetate has been used to obtain the (R)-enantiomer with high enantiomeric excess. researchgate.net

The choice of enzyme, support for immobilization, and reaction conditions can profoundly influence the enantioselectivity. A study on the hydrolysis of methyl mandelate showed that different immobilized derivatives of Candida rugosa lipase could even invert the enantiopreference, allowing for the isolation of either the (R) or (S) enantiomer. researchgate.net The enantioselectivity of a lipase from Geobacillus thermoleovorans was successfully improved through rational design, enhancing its ability to recognize the R-isomers of carboxylic acids. mdpi.com Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to achieve theoretical yields of 100% of a single enantiomer. acs.org

Asymmetric Organocatalysis for Enantioenriched Mandelic Acid Derivatives

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of enantioenriched mandelic acid derivatives. This approach utilizes small organic molecules as catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

A significant advancement in this field is the development of one-pot stereoselective protocols, which allow for the synthesis of highly valuable mandelic acid derivatives from simple aldehyde feedstocks in a single reaction vessel. nih.govresearchgate.net This approach is efficient as it minimizes the need for purification of intermediate compounds, saving time and resources.

This methodology has been successfully applied to a range of substituted benzaldehydes, demonstrating its broad applicability. researchgate.net

Table 1: Organocatalytic Synthesis of (R)-Methyl Mandelate Derivatives

| Starting Aldehyde | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | (R)-methyl mandelate | 74 | 88 |

| 4-Methylbenzaldehyde | (R)-methyl 4-methylmandelate | 85 | 86 |

| 4-Phenylbenzaldehyde | (R)-methyl 4-phenylmandelate | 82 | 87 |

| 2-Naphthaldehyde | (R)-methyl 2-naphthylmandelate | 51 | 88 |

| 4-(Trifluoromethoxy)benzaldehyde | (R)-methyl 4-(trifluoromethoxy)mandelate | 65 | 44 |

Data sourced from a study on one-pot organocatalytic synthesis of enantioenriched mandelic acid derivatives. researchgate.net

Enzymatic Resolution of Racemic Mandelic Acid Esters

Enzymatic resolution is a widely used technique for the separation of racemic mixtures of mandelic acid and its esters. This method takes advantage of the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus allowing for their separation. Lipases are a common class of enzymes employed for this purpose. techniumscience.comresearchgate.net

The process often involves the asymmetric esterification of racemic mandelic acid or the hydrolysis of a racemic mandelate ester. techniumscience.comresearchgate.net For example, the resolution of racemic mandelic acid can be achieved through enzymatic esterification with an alcohol, such as n-butanol, in an organic solvent like diisopropyl ether (DIPE). techniumscience.com Using an immobilized lipase, the (R)-enantiomer of mandelic acid can be obtained with a high enantiomeric excess of about 90%. techniumscience.com

The choice of alcohol can significantly impact the conversion and enantioselectivity of the reaction. researchgate.net A study investigating the effect of alcohol chain length on the lipase-catalyzed esterification of racemic mandelic acid found that ethanol provided the highest conversion and enantioselectivity among the tested alcohols. researchgate.net Longer-chain alcohols were observed to exhibit lower enantioselectivities. researchgate.net

Table 2: Enzymatic Resolution of Racemic Mandelic Acid

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee, %) |

| Immobilized Lipase | Esterification | Racemic Mandelic Acid | (R)-Mandelic Acid | ~90 |

| Lipase Novozym 435 | Esterification | Racemic Mandelic Acid & Ethanol | (R)-Mandelic Acid | High (specific value not stated) |

| Mandelate Racemase | Dynamic Kinetic Resolution | Racemic Mandelic Acid | (R)-Mandelic Acid | 94.9 |

Data compiled from studies on enzymatic resolution of mandelic acid. techniumscience.comresearchgate.netrsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Elucidating Molecular Structure

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The IR spectrum of isoamyl mandelate (B1228975) displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov

The spectrum is dominated by a strong, sharp absorption from the ester carbonyl (C=O) group. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the higher wavenumber region. Aromatic and aliphatic C-H stretching vibrations, as well as C-O stretching from the ester and alcohol functionalities, are also clearly identifiable. researchgate.net The analysis of these specific bands allows for the unambiguous confirmation of the esterification of mandelic acid with isoamyl alcohol. purdue.edu

Table 1: Characteristic Infrared (IR) Absorption Bands for Isoamyl Mandelate Data interpreted from typical values for functional groups and spectra of related compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl |

| ~3030 | C-H Stretch | Aromatic (Phenyl Ring) |

| ~2960 | C-H Stretch | Aliphatic (Isoamyl group) |

| ~1735 (strong) | C=O Stretch | Ester Carbonyl |

| ~1495, ~1455 | C=C Bending | Aromatic (Phenyl Ring) |

| ~1200, ~1070 | C-O Stretch | Ester and Alcohol |

Raman Spectroscopy in Structural Analysis and Chiral Purity Determination

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed information about molecular structure. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the phenyl ring and the carbon backbone of this compound. nih.govresearchgate.net

A significant and advanced application of Raman spectroscopy is in the determination of chiral purity. researchgate.net Enantiomers, being mirror images, have identical vibrational spectra in an achiral environment. However, the spectra of crystalline racemic compounds can differ significantly from those of the pure enantiomers. nih.govresearchgate.net These differences arise from variations in intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net Low-frequency Raman spectroscopy is especially sensitive to these lattice vibrations (phonons), allowing for the potential quantification of enantiomeric excess in solid samples. nih.govresearchgate.net This method offers a rapid and non-destructive alternative to traditional chiral chromatography for assessing the purity of chiral compounds like mandelic acid and its derivatives. researchgate.net While specific studies on this compound are not prevalent, the principles established with mandelic acid are directly applicable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound provides a precise map of the proton environments in the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift, integration (area), and multiplicity (splitting pattern) reveal its electronic environment and proximity to other protons.

The spectrum typically shows a complex multiplet for the aromatic protons of the phenyl group. A distinct singlet corresponds to the methine proton on the chiral carbon (α-carbon). The protons of the isoamyl group are distinguished by their characteristic chemical shifts and coupling patterns, including a triplet for the -OCH₂- group adjacent to the ester oxygen, a multiplet for the subsequent CH₂ and CH groups, and a doublet for the terminal methyl groups. chemicalbook.com

Table 2: Representative ¹H NMR Data for this compound Data compiled from spectral databases. Chemical shifts (δ) are in ppm relative to a standard reference. J-values (coupling constants) are in Hz.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.25-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.10 | Singlet | 1H | α-CH (hydroxyl-bearing) |

| ~4.20 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.50 | Singlet (broad) | 1H | -OH |

| ~1.65 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |

| ~1.50 | Multiplet | 2H | -CH₂-CH₂ -CH- |

| ~0.90 | Doublet | 6H | -CH(CH₃ )₂ |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak (in a broadband-decoupled spectrum), with its chemical shift indicating its functional group and electronic environment.

For this compound, the spectrum shows a signal for the ester carbonyl carbon at the downfield end (~170-175 ppm). The carbons of the phenyl ring appear in the aromatic region (~125-140 ppm). The chiral α-carbon bearing the hydroxyl group has a characteristic shift around 70-75 ppm. The carbons of the isoamyl group are found in the upfield aliphatic region of the spectrum. chemicalbook.com

Table 3: Representative ¹³C NMR Data for this compound Data compiled from spectral databases. Chemical shifts (δ) are in ppm.

| Chemical Shift (δ) | Assignment |

| ~174.5 | Ester C=O |

| ~139.0 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~72.5 | α-C (hydroxyl-bearing) |

| ~65.0 | -O-C H₂- |

| ~37.0 | -C H₂-CH(CH₃)₂ |

| ~25.0 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

Application in Complex Mixture Analysis and Metabolomics Profiling

NMR spectroscopy is a highly effective technique for the analysis of complex mixtures due to its non-destructive nature, high reproducibility, and ability to provide both structural and quantitative information on multiple components simultaneously without prior separation. sci-hub.senih.gov In an industrial setting, this could involve monitoring the synthesis of this compound by quantifying reactants and products directly in the reaction mixture. For quality control, NMR can verify the identity and purity of the final product and detect impurities. magritek.com Advanced NMR pulse sequences, such as those involving T₂ filters (e.g., CPMG), can be used to suppress broad signals from macromolecules, allowing for the clear observation of small molecules like this compound in complex formulations such as cosmetics or food products. magritek.com

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, NMR is a key analytical platform. nih.govnih.gov If this compound were a component of a biological system (e.g., as a metabolite of a drug or a natural product), NMR-based metabolomics could be used to detect and quantify it in biofluids like urine or plasma. rsc.org This untargeted approach allows for the simultaneous profiling of dozens to hundreds of metabolites, providing insights into metabolic pathways and the physiological effects of the compound. mdpi.commdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

Electron Ionization Mass Spectrometry for Molecular Structure Elucidation

Electron Ionization (EI) is a hard ionization technique widely used in mass spectrometry, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) systems. scioninstruments.com In EI, the analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•+). scioninstruments.comshimadzu.eu This molecular ion is often energetically unstable and undergoes fragmentation, breaking chemical bonds at their weakest points. shimadzu.eu The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which is invaluable for structural elucidation and for identification by comparison with spectral libraries like those from NIST and Wiley. scioninstruments.com

For this compound (C₁₃H₁₈O₃, molecular weight 222.28 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 222. nist.gov The subsequent fragmentation provides structural information. The analysis of these fragment ions allows chemists to piece together the original molecular structure. shimadzu.eu

Table 1: Predicted m/z values for key fragments of this compound in EI-MS. This table presents hypothetical but structurally consistent fragmentation data for this compound based on common EI fragmentation pathways for esters and aromatic compounds.

| m/z (mass/charge) | Proposed Fragment Ion | Structural Origin |

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 151 | [C₈H₇O₂]⁺ | Loss of the isoamyloxy radical (•OCH₂CH₂CH(CH₃)₂) |

| 107 | [C₇H₇O]⁺ | Benzyl-oxonium ion, from cleavage of the ester bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from rearrangement and loss of H₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire ester and hydroxyl group |

| 71 | [C₅H₁₁]⁺ | Isoamyl cation |

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.comcoresta.org In a typical GC-MS analysis, a sample mixture is vaporized and separated into its individual components as it travels through a chromatographic column. coresta.org As each separated compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (commonly by EI) and detected. scioninstruments.com

This technique is used to identify and quantify this compound in various matrices. For instance, it can be used to monitor the purity of a synthetic batch, identifying any volatile byproducts or unreacted starting materials. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. asbcnet.org

Table 2: Representative GC-MS Parameters for Volatile Ester Analysis. This table outlines typical parameters for analyzing a compound like this compound, adapted from general methods for volatile organic acetates and other fermentation products. nih.govcoresta.orgasbcnet.org

| Parameter | Value/Description |

| GC System | Agilent 7890A or similar |

| MS System | 5975C or similar single quadrupole MS |

| Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Inlet Temperature | 250 - 295 °C |

| Injection Mode | Split (e.g., 30:1 ratio) to handle concentrated samples coresta.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Oven Program | Initial temp 50°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-450 |

Chromatographic Separation Science

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. ejgm.co.uk For non-volatile or thermally sensitive compounds, HPLC is often preferred over GC. Purity assessment of this compound can be effectively performed using a reversed-phase HPLC method. glfc.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. ejgm.co.uk

A sample of this compound is injected into the system, and its purity is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve. ejgm.co.uk

Table 3: Typical HPLC Parameters for Purity Analysis of Organic Esters. This table provides a standard set of conditions for the purity determination of an ester like this compound on a reversed-phase system. ejgm.co.ukglfc.orghelixchrom.com

| Parameter | Value/Description |

| HPLC System | Shimadzu LC-10, Waters HPLC system, or equivalent ejgm.co.ukglfc.org |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) ejgm.co.uk |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water ejgm.co.uk |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Detector | PDA or UV-Vis Detector set at a wavelength suitable for the phenyl group (e.g., 225-254 nm) ejgm.co.ukscielo.br |

| Injection Volume | 10-20 µL ejgm.co.ukscielo.br |

| Column Temperature | 25 °C scielo.br |

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

This compound possesses a chiral center at the alpha-carbon of the mandelate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-isoamyl mandelate). Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. sigmaaldrich.com Chiral HPLC is a powerful technique for this purpose, employing a chiral stationary phase (CSP). csfarmacie.czrsc.org

The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stability. sigmaaldrich.com This differential interaction leads to different retention times for the R- and S-enantiomers, resulting in their separation into two distinct peaks on the chromatogram. csfarmacie.cz The enantiomeric excess (% ee), a measure of the purity of one enantiomer relative to the other, can be calculated from the areas of the two peaks. This is a critical analysis in asymmetric synthesis and pharmaceutical research. unina.it

Table 4: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers. This table illustrates how data from a chiral HPLC run would be used to calculate enantiomeric excess.

| Parameter | Value |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 14.8 min |

| Peak Area (R-enantiomer) | 180,000 |

| Peak Area (S-enantiomer) | 20,000 |

| Enantiomeric Excess (% ee) | `( |

Thermal Analysis for Stability and Transformation Characterization

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. ardena.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize the thermal stability and phase transitions of materials. matec-conferences.org

For this compound, which is a liquid at room temperature with a boiling point of 169°C, TGA would measure the change in mass as it is heated. avantorsciences.com This can determine its volatilization temperature and its thermal decomposition profile, indicating the temperature at which it ceases to be stable. researchgate.net A TGA curve for pure this compound would be expected to show a single, sharp weight loss step corresponding to its boiling and/or decomposition. researchgate.net

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net For this compound, a DSC scan would show an endothermic peak corresponding to its boiling/vaporization. researchgate.net Coupling TGA with mass spectrometry (TGA-MS) can further identify the gaseous products evolved during decomposition, confirming that the initial weight loss is due to the intact molecule vaporizing rather than breaking down into smaller fragments. ardena.com

Table 5: Expected Thermal Analysis Data for this compound. This table summarizes the expected outcomes from TGA and DSC analysis based on the known properties of this compound and general principles of thermal analysis. ardena.comresearchgate.netunesp.br

| Analytical Technique | Event Measured | Expected Observation for this compound | Information Gained |

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | A single-step weight loss beginning around its boiling point (~169°C). | Onset of volatilization, thermal stability range, decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | A broad endothermic peak corresponding to vaporization. | Boiling point, enthalpy of vaporization. |

Compound Name Reference

Thermogravimetric Analysis (TGA) in Material Science

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.cometamu.edu This methodology is crucial for determining the thermal stability and composition of materials by observing the temperatures at which they decompose or react. researchgate.net The output, a TGA curve, plots mass loss against temperature, where flat regions indicate stability and sloped drops signify mass loss events such as dehydration or thermal degradation. torontech.com

While specific TGA data for pure this compound is not prominently available in public literature, the thermal behavior of compounds containing the mandelate moiety has been extensively studied, providing valuable insights. For instance, studies on solid trivalent lanthanide mandelates show that their thermal decomposition is a multi-step process. The dehydration of these hydrated complexes is the initial step, followed by the decomposition of the anhydrous compounds in several consecutive stages, ultimately yielding the respective metal oxides as the final residue. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of maximum degradation for each distinct step. researchgate.net

In the context of polymeric materials, TGA is used to assess thermal stability. mdpi.com For example, polymers incorporating mandelate derivatives have been analyzed to determine their decomposition temperatures. mdpi.com These analyses reveal that the thermal decomposition of such polymeric materials can occur in distinct stages at specific temperature ranges. mdpi.com

The table below summarizes representative findings from the TGA of various mandelate-containing compounds, illustrating the type of data generated.

| Material | Decomposition Stages | Temperature Range (°C) | Key Observations | Reference |

|---|---|---|---|---|

| Light Trivalent Lanthanide Mandelates | Multiple (Dehydration + Decomposition) | Dehydration below 200°C; Decomposition > 200°C | Dehydration occurs in one or two steps, followed by multi-step decomposition to form metal oxides. | |

| Quinine-Derived Polymers with Mandelate | Two main stages | Stage 1: 200-379°C; Stage 2: 351-550°C | Polymers showed thermal stability up to approximately 219-242°C before decomposition began. | mdpi.com |

| Magnetic Molecularly Imprinted Polymers (for Mandelic Acid separation) | Multiple | Not specified | TGA was used to confirm the weight loss associated with the decomposition of the organic polymer layer on the surface of Fe3O4@SiO2 particles. | researchgate.net |

Elemental and Microscopic Characterization

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for Surface and Composite Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. thermofisher.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), the system can also perform elemental analysis on a microscopic scale. polymersolutions.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays whose energy levels are unique to each element, allowing for qualitative and quantitative compositional mapping. thermofisher.com

Since this compound is an oily liquid at room temperature, it cannot be directly analyzed by standard SEM, which requires solid, vacuum-stable samples. drugfuture.com However, SEM-EDS is an invaluable tool for characterizing this compound when it is incorporated into a solid matrix, such as in composite materials, encapsulated forms, or as part of a polymer film. polymersolutions.com

In such applications, SEM would be used to visualize the morphology of the composite, including the size, shape, and distribution of the encapsulated this compound or its dispersion within a polymer matrix. researchgate.net Simultaneously, EDS mapping would provide elemental contrast, identifying the spatial distribution of carbon and oxygen associated with the ester, thereby confirming its presence and location within the composite structure. thermofisher.comresearchgate.net This combined analysis is critical for understanding the physical structure and chemical homogeneity of materials containing this compound.

The table below outlines the potential information that could be obtained from a hypothetical SEM-EDS analysis of an this compound-containing composite material.

| Analytical Technique | Information Obtained | Application to this compound Composite |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle/phase size and shape. | Visualize the structure of a polymer film or microcapsules containing this compound. Assess the quality of dispersion and identify any defects. |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition (qualitative and quantitative), elemental mapping. | Confirm the presence of this compound by detecting its constituent elements (C, O). Map the distribution of the ester within the composite material to assess homogeneity. |

Methodologies for In Situ Product Recovery in Reaction Systems

The synthesis of this compound via the esterification of mandelic acid and isoamyl alcohol is an equilibrium-limited reaction. drugfuture.com To enhance product yield and process efficiency, in situ product recovery (ISPR) techniques are employed. wikipedia.orgmdpi.com ISPR involves the selective removal of one or more products from the reaction vessel as they are formed, which shifts the reaction equilibrium towards the product side, increasing conversion and productivity. wikipedia.orgarcjournals.org Several ISPR methodologies are applicable to esterification systems.

Reactive Distillation Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. wikipedia.orgirjet.net For esterification reactions, the continuous removal of the ester product or the water byproduct via distillation drives the reaction to completion. wikipedia.org This method can significantly increase conversion beyond the equilibrium limit and reduce capital and energy costs by integrating two process steps. wikipedia.org The esterification of various carboxylic acids with alcohols is a classic application of this technology. irjet.net

Pervaporation Pervaporation is a membrane-based separation process that can be used to selectively remove water from the esterification reaction mixture. researchgate.netsrce.hr A selective membrane, often made of zeolite or polymeric materials, allows water to permeate through while retaining the reactants and the ester product. researchgate.net By continuously removing the water byproduct, the reaction equilibrium is shifted, leading to higher ester yields. Pervaporation can be integrated with the reactor either in-situ (membrane inside the reactor) or ex-situ (in a recycle loop). researchgate.net

Liquid-Liquid Extraction (Solvent Extraction) In this method, a water-immiscible organic solvent is introduced into the reaction system to selectively extract the ester product as it is formed. mdpi.comresearchgate.net This technique is particularly useful in biocatalytic processes (extractive fermentation) where high product concentrations can be toxic to the microbial or enzymatic catalysts. mdpi.comarcjournals.org The choice of solvent is critical; it must have a high distribution coefficient for the product, be biocompatible, and be easily separable from the product in a subsequent step. mdpi.com

The following table summarizes these key ISPR methodologies applicable to the synthesis of this compound.

| ISPR Methodology | Principle of Operation | Target Product Removed | Relevance to this compound Synthesis |

|---|---|---|---|

| Reactive Distillation | Simultaneous reaction and separation in a distillation column. | Water and/or Ester | Highly effective for equilibrium-limited esterifications; continuously removes products based on boiling points. wikipedia.orgirjet.net |

| Pervaporation | Selective membrane separation of a target component from a liquid mixture. | Water | Efficiently removes the water byproduct, driving the reaction forward to increase ester conversion. researchgate.net |

| Liquid-Liquid Extraction | Use of an immiscible solvent to selectively extract a product from the reaction phase. | Ester (this compound) | Reduces product inhibition in biocatalytic systems and shifts the equilibrium by lowering product concentration in the reactive phase. mdpi.com |

Research on Biological Activity and Molecular Mechanisms

Antimicrobial Properties and Mechanisms of Action

Direct studies on the antimicrobial properties of isoamyl mandelate (B1228975) are not extensively documented. However, the antimicrobial activities of its potential hydrolysis products, isoamyl alcohol and mandelic acid, have been investigated.

Research on compounds structurally related to isoamyl mandelate, such as isoamyl acetate (B1210297), suggests that the antimicrobial action may involve the disruption of cellular integrity and key metabolic pathways. For instance, isoamyl acetate and its hydrolysis product, isoamyl alcohol, have been shown to inhibit the growth of various yeasts and bacteria. nih.govresearchgate.net The mechanism is believed to involve damage to the cell membrane and inactivation of membrane proteins, which impairs essential functions like respiration. nih.govresearchgate.net

Mandelic acid, the other hydrolysis product of this compound, is known for its antimicrobial properties, which are attributed to its acidic nature and lipophilic properties that allow it to penetrate bacterial cell membranes. nih.gov It is suggested that mandelic acid and its derivatives can interfere with cellular components and influence various biological pathways. ontosight.ai

Proteomic analysis is a powerful tool for understanding the molecular response of microorganisms to antimicrobial compounds. While no specific proteomic studies on this compound were found, research on isoamyl acetate provides a relevant model. In Escherichia coli exposed to isoamyl acetate, proteomic analysis revealed changes in the expression of proteins involved in several key cellular processes. nih.govresearchgate.net These include:

Sugar Metabolism: Altered expression of proteins such as MalE, MglB, TalB, and PtsI. nih.gov

Tricarboxylic Acid (TCA) Cycle: Changes in proteins like AceA, Pfl, and AcnB. nih.gov

Protein Synthesis: Differential expression of elongation factors EF-Tu and EF-G, and Glycyl-tRNA synthetase (GlyS). nih.gov

Stress Response: Altered expression of proteins related to acid and alcohol stress. nih.gov

These findings suggest that the antimicrobial action is multifaceted, affecting energy metabolism, protein synthesis, and inducing a cellular stress response. It is plausible that this compound could elicit a similar proteomic response in susceptible microorganisms.

The biological activity of this compound is likely influenced by its hydrolysis into isoamyl alcohol and mandelic acid.

Isoamyl Alcohol: This primary alcohol has been identified as an antimicrobial component in the volatile emissions of some Bacillus species. researchgate.net It is used in molecular biology, often in combination with phenol (B47542) and chloroform, to inhibit RNase activity during nucleic acid purification. atamankimya.combiobasic.com Studies on Kluyveromyces marxianus have shown that isoamyl alcohol can induce cellular stress and affect fermentation kinetics. mdpi.com

Mandelic Acid: This alpha-hydroxy acid exhibits antimicrobial activity against a range of bacteria and has been explored for use in urinary tract infections. medchemexpress.com Its derivatives are also being investigated for their antimicrobial, anti-inflammatory, and potential anticancer properties. nih.govontosight.ai The antimicrobial efficacy of mandelic acid is linked to its ability to penetrate microbial cells and create an acidic internal environment. nih.gov

Table 1: Investigated Biological Activities of this compound Hydrolysis Products

| Compound | Biological Activity | Organism(s) Studied |

| Isoamyl Alcohol | Antimicrobial, RNase inhibition, Cellular stress | Bacillus spp., E. coli, Various yeasts and bacteria, K. marxianus |

| Mandelic Acid | Antimicrobial, Anti-inflammatory, Potential anticancer | E. coli, Various bacteria and fungi |

Proteomic Analysis for Understanding Antimicrobial Response

Cytotoxicity and Genotoxicity Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is a common mechanism of cellular damage. corconinternational.com For mandelic acid and its salts, oxidative stress has been proposed as a dominant mechanism of cytotoxicity and genotoxicity. nih.gov The generation of ROS can lead to damage of cellular macromolecules such as DNA, proteins, and lipids. corconinternational.comencyclopedia.pub

Studies on other mandelate esters, such as isopropyl mandelate, suggest potential interactions with pathways related to oxidative stress. The lipophilic nature of these esters may facilitate their interaction with cell membranes, potentially leading to lipid peroxidation and the generation of further ROS. oxfordbiomed.com

Enzymatic Degradation Pathways of Aromatic Compounds in Biological Systems

The enzymatic degradation of esters like this compound is typically initiated by hydrolysis, a reaction catalyzed by esterases or lipases. This process would break the ester bond to yield isoamyl alcohol and mandelic acid.

Research on the enzymatic hydrolysis of other mandelic acid esters, such as methyl and ethyl mandelate, has shown that lipases can catalyze this reaction. archive.org A study on the hydrolysis of inactive methyl and ethyl mandelate by lipase (B570770) revealed that the enzyme selectively hydrolyzed one enantiomer faster than the other, indicating stereospecificity in the degradation process. archive.org This suggests that the enzymatic degradation of this compound in a biological system would likely proceed via hydrolysis, and the rate could be dependent on the stereochemistry of the molecule.

The resulting hydrolysis products, isoamyl alcohol and mandelic acid, would then be further metabolized through their respective pathways. Isoamyl alcohol is a primary alcohol and would likely be oxidized to isovaleric acid, while mandelic acid, an aromatic alpha-hydroxy acid, can be processed through various metabolic routes in different organisms.

Investigations into Mandelate Racemase Functionality

Mandelate racemase (MR) is a highly studied enzyme, primarily from the bacterium Pseudomonas putida, that plays a crucial role in the metabolic pathway for mandelic acid. ebi.ac.ukumn.edu Its primary function is to catalyze the stereochemical inversion (racemization) of the two enantiomers of mandelate, converting (R)-mandelate to (S)-mandelate and vice versa. proteopedia.orggenome.jpwikipedia.org This process is essential for the bacterial catabolism of mandelate, as the pathway proceeds by converting both enantiomers to benzoate. umn.edu The enzyme is a member of the enolase superfamily and is notable for its exceptional catalytic efficiency. umn.eduwikipedia.org

The catalytic mechanism of mandelate racemase is well-documented and proceeds via a two-base process involving an enolic intermediate. ebi.ac.ukwikipedia.org Key amino acid residues in the active site, specifically a lysine (B10760008) (Lys 166) and a histidine (His 297), act as general acid/base catalysts. ebi.ac.uk One residue abstracts the α-proton from one enantiomer of mandelate, forming a stabilized enolate intermediate, which is then re-protonated by the other residue to form the opposite enantiomer. ebi.ac.uk A divalent metal ion, typically Mg²⁺, is essential for the reaction, as it is thought to help stabilize the negative charge of the intermediate. umn.eduproteopedia.org

While the natural substrate for mandelate racemase is the mandelate anion, the enzyme has been shown to act on other α-hydroxy carbonyl compounds. umn.eduproteopedia.org Research has demonstrated its ability to racemize derivatives of mandelic acid. For instance, studies on mandelate esters like isopropyl mandelate have shown they can be involved in enzymatic racemization processes, highlighting the potential for mandelate racemase to act on substrates where the carboxyl group of mandelic acid is esterified. The enzyme's active site can accommodate variations in the substrate structure, although steric hindrance, such as substitutions on the phenyl ring, can affect its activity. umn.edu Given that this compound is the isoamyl ester of mandelic acid, it is structurally similar to other mandelate derivatives that interact with racemizing enzymes.

**Table 1: Key Characteristics of Mandelate Racemase from *Pseudomonas putida***

| Characteristic | Description | Source(s) |

|---|---|---|

| EC Number | 5.1.2.2 | genome.jpwikipedia.org |

| Source Organism | Pseudomonas putida | ebi.ac.ukumn.edu |

| Primary Function | Catalyzes the interconversion of (R)- and (S)-mandelate enantiomers. | ebi.ac.ukproteopedia.org |

| Catalytic Mechanism | Two-base acid/base catalysis via an enolic intermediate. | ebi.ac.uk |

| Key Active Site Residues | Lysine 166 and Histidine 297. | ebi.ac.uk |

| Cofactor Requirement | Requires a divalent metal ion, typically Mg²⁺. | umn.eduproteopedia.org |

| Substrate Scope | Acts on mandelate and other α-hydroxy carbonyl compounds. | umn.eduproteopedia.org |

| Quaternary Structure | Homooctamer (composed of eight identical subunits). | proteopedia.org |

Advanced Applications in Organic Synthesis and Chemical Engineering

Utilization of Isoamyl Mandelate (B1228975) as a Chiral Intermediate in Pharmaceutical Synthesis

Optically active mandelic acid and its esters, including isoamyl mandelate, are highly valuable chiral intermediates and building blocks for the synthesis of a wide array of pharmaceutical compounds. nih.govresearchgate.netresearchgate.net The presence of a stereogenic center in the mandelate moiety makes it a crucial precursor for enantioselective synthesis, where the biological activity of a drug is often dependent on a specific stereoisomer. sbq.org.brresearchgate.net

Enantiopure mandelate esters are used as resolving agents and are incorporated into the final structure of many active pharmaceutical ingredients (APIs). sbq.org.brresearchgate.net For example, mandelic acid is a precursor to drugs like cyclandelate (B1669388) and pemoline. sbq.org.br The isoamyl ester group in this compound can influence the solubility and reaction kinetics during synthesis, and its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. Biocatalytic processes, often employing lipases, are a common method for the kinetic resolution of racemic mandelate esters to yield the desired single enantiomer with high purity. sbq.org.brsbq.org.br Research has demonstrated the synthesis of various mandelate esters with good to high enantiomeric excess using different alcohols, including isoamyl alcohol. unisa.it

The synthesis of chiral intermediates for pharmaceuticals, such as those for vasopeptidase inhibitors and anti-Alzheimer's drugs, often relies on biocatalytic processes to achieve the required stereoselectivity. nih.gov The principles of these enzymatic resolutions and asymmetric syntheses are directly applicable to this compound, positioning it as a key intermediate in the development of new chiral therapeutics.

Integration into Biodegradable Polymer Design and Synthesis

Mandelic acid, the parent acid of this compound, is being explored as a monomer for creating biodegradable polymers, presenting a sustainable alternative to petroleum-based plastics like polystyrene. researchgate.netbath.ac.uk Polyesters derived from mandelic acid, known as poly(mandelic acid) or PMDA, are of interest due to their potential biocompatibility and degradability. researchgate.netacs.orgosti.gov The incorporation of the bulky phenyl group from the mandelate unit can enhance the thermal properties of polymers, such as increasing the glass transition temperature (Tg). researchgate.netresearchgate.net

The synthesis of high-molecular-weight polyesters containing mandelate units can be achieved through methods like ring-opening polymerization of cyclic diester monomers. bath.ac.ukresearchgate.net For instance, copolymers of mandelic acid with other hydroxy acids, like glycolic acid or lactic acid, have been synthesized to tailor the polymer's properties. researchgate.netresearchgate.net The resulting polymers, such as poly(mandelate-co-lactate), exhibit glassy properties and enhanced thermal stability. researchgate.net

While direct polymerization of this compound is not the primary route, the principles of using mandelic acid derivatives apply. The isoamyl group could be incorporated into a polymer backbone or act as a pendant group, influencing the polymer's physical properties, such as hydrophobicity and degradation rate. The use of mandelic acid and its derivatives aligns with the growing demand for sustainable materials derived from renewable resources. googleapis.comoapi.intresearchgate.netarnmsmb.com

Role as a Strategic Building Block in Fine Chemical Production

Mandelate esters, including this compound, serve as important building blocks in the fine chemicals industry, particularly in the synthesis of fragrances, cosmetics, and other specialty chemicals. ontosight.aidaxxgrp.comcalpaclab.com The characteristic fruity odor of many mandelate esters makes them valuable as fragrance ingredients in perfumes and personal care products. ontosight.ai

Beyond fragrances, mandelic acid and its derivatives are versatile intermediates for a range of chemical transformations. nih.govwikipedia.org The presence of both a hydroxyl and a carboxylic acid group allows for various modifications, leading to a diverse array of downstream products. These derivatives are used in the production of compounds for the food, cosmetic, and pharmaceutical industries. researchgate.net For instance, the enzymatic synthesis of (S)-mandelic acid amides has been explored for potential cosmetic and pharmacological applications. researchgate.net

The synthesis of fine chemicals often requires high purity and specific functionalities, which can be achieved starting from well-defined building blocks like this compound. Its structure offers a platform for introducing chirality and specific ester functionalities into more complex molecules.

Development of Scalable Production Methodologies

The industrial production of this compound and other mandelate esters requires scalable, efficient, and safe synthesis methods. core.ac.uk Traditional esterification processes often involve reacting mandelic acid with the corresponding alcohol (in this case, isoamyl alcohol) under acid catalysis. To improve sustainability and simplify purification, heterogeneous acid catalysts like Amberlyst-15 or zeolites are increasingly used in industrial settings, which also facilitates their use in continuous-flow systems.

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters. nih.gov Lipase-mediated esterification can be performed under mild conditions and often provides high enantioselectivity, which is crucial for pharmaceutical applications. sbq.org.brresearchgate.net Studies on the enzymatic synthesis of various esters, including the resolution of methyl mandelate, highlight the potential for these biocatalytic approaches. researchgate.net The immobilization of enzymes on solid supports is a key strategy to enhance their stability and reusability, making the process more economically viable for large-scale production. nih.gov

The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and purity in scalable production processes. Research into the enzymatic synthesis of isoamyl myristate, for example, demonstrates a systematic approach to optimizing conditions for lipase-catalyzed esterification, a methodology directly applicable to this compound production. researchgate.net

Table 1: Comparison of Catalytic Methods for Mandelate Ester Synthesis

| Catalyst Type | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Acid (e.g., H₂SO₄) | Reflux, 80-100°C | High conversion rates | Difficult to remove from product, waste generation, potential for side reactions |

| Heterogeneous Acid (e.g., Zeolites) | Higher temperatures (e.g., 100°C) | Catalyst recyclability, suitable for continuous flow, reduced waste | May require higher temperatures/longer times than homogeneous catalysts |

| Enzymatic (e.g., Lipase) | Mild temperatures (e.g., 30-50°C), non-aqueous media | High selectivity (enantioselectivity), green process, mild conditions | Higher cost of catalyst, potential for enzyme inhibition |

Implementation of Microreactor Technology for Process Intensification

Microreactor technology, also known as flow chemistry, is revolutionizing chemical synthesis by offering enhanced control, safety, and efficiency compared to traditional batch processes. scientistlive.combeilstein-journals.orgchimia.ch The use of microreactors is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to maximize selectivity. beilstein-journals.orgchimia.ch

The synthesis of this compound and other fine chemicals can be significantly intensified using microreactors. scientistlive.com These systems feature small channel dimensions, leading to a high surface-area-to-volume ratio, which allows for rapid heat and mass transfer. beilstein-journals.org This precise control minimizes the formation of byproducts and can lead to higher yields and purity. chimia.ch Continuous flow processes in microreactors enable seamless production and are easily scalable by operating the reactor for longer periods or by using multiple reactors in parallel. rsc.organton-paar.com

Recent advancements have demonstrated the successful use of modular microfluidic systems for the synthesis and separation of mandelic acid enantiomers. x-mol.netdntb.gov.ua For example, a packed-bed microreactor with an immobilized lipase (B570770) can be used for the continuous enzymatic resolution of a mandelate ester, followed by an in-line separation module. x-mol.netdntb.gov.ua This integration of reaction and purification steps into a single, continuous process represents a significant step towards more sustainable and efficient chemical manufacturing. beilstein-journals.org The development of continuous-flow protocols for synthesizing mandelic acid derivatives showcases the potential for safer handling of reactive intermediates and improved process efficiency. d-nb.info

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The persistence of isoamyl mandelate (B1228975) in the environment is largely determined by its susceptibility to breakdown through both biological and non-biological processes.

Microbial Biodegradation Processes

The primary route of biodegradation for an ester like isoamyl mandelate is expected to be enzymatic hydrolysis. Microorganisms in soil and water can produce esterase enzymes that cleave the ester bond, breaking down this compound into its parent compounds: mandelic acid and isoamyl alcohol (3-methyl-1-butanol).

Once liberated, these breakdown products enter established microbial degradation pathways:

Mandelic Acid: The microbial degradation of mandelic acid is well-documented, particularly in bacteria such as Pseudomonas putida. nih.gov The pathway involves a series of enzymatic steps, including the action of mandelate racemase, mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase, which ultimately convert mandelic acid into compounds like benzoic acid that can be funneled into central metabolic cycles (e.g., the Krebs cycle). nih.govresearchgate.net Various bacteria, fungi, and yeasts have been identified that can metabolize mandelic acid and its derivatives. mdpi.comrsc.org Some bacteria utilize a pathway involving 4-hydroxymandelic acid as an intermediate. asm.org

Isoamyl Alcohol: As a simple alcohol, isoamyl alcohol is considered readily biodegradable by a wide range of microorganisms in both aquatic and terrestrial systems. nih.govwho.int Aerobic screening tests have shown that it degrades relatively quickly, with one study noting a half-life of 11 days in river water. nih.gov The degradation is typically initiated by alcohol dehydrogenase enzymes. who.int Esters of isoamyl alcohol with C8-C14 fatty acids have been found to be fully biodegradable. google.com

Given the ready biodegradability of its constituent parts, this compound is not expected to be highly persistent in environments with active microbial populations.